molecular formula C14H22N2O B4278277 N-(1-adamantyl)-N'-allylurea

N-(1-adamantyl)-N'-allylurea

Cat. No.: B4278277
M. Wt: 234.34 g/mol
InChI Key: ZTPXBSUYGQBSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-adamantyl-N’-allylurea is a compound that belongs to the class of adamantane derivatives Adamantane is a highly stable, diamondoid hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives N-1-adamantyl-N’-allylurea is characterized by the presence of an adamantyl group attached to a urea moiety, with an allyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-N’-allylurea typically involves the reaction of adamantylamine with allyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via the formation of a urea linkage between the adamantylamine and allyl isocyanate, resulting in the formation of N-1-adamantyl-N’-allylurea.

Industrial Production Methods

While specific industrial production methods for N-1-adamantyl-N’-allylurea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-N’-allylurea can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for the reduction of the urea moiety.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Epoxides or aldehydes, depending on the oxidizing agent used.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-1-adamantyl-N’-allylurea has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antiviral and anticancer agents.

    Materials Science: The rigidity and stability of the adamantyl group make it useful in developing advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions due to its stability and reactivity.

    Industrial Applications: N-1-adamantyl-N’-allylurea can be used in the synthesis of other complex molecules, serving as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-allylurea involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the compound’s binding affinity to its targets. The urea moiety can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors. The allyl group can undergo further chemical modifications, allowing the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)-N’-pentylurea: Similar structure with a pentyl group instead of an allyl group.

    N-(1-adamantyl)-N’-methylurea: Contains a methyl group instead of an allyl group.

    N-(1-adamantyl)-N’-phenylurea: Features a phenyl group instead of an allyl group.

Uniqueness

N-1-adamantyl-N’-allylurea is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further chemical modifications. The combination of the adamantyl and allyl groups provides a balance of stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(1-adamantyl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-3-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h2,10-12H,1,3-9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPXBSUYGQBSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-adamantyl)-N'-allylurea
Reactant of Route 2
Reactant of Route 2
N-(1-adamantyl)-N'-allylurea
Reactant of Route 3
Reactant of Route 3
N-(1-adamantyl)-N'-allylurea
Reactant of Route 4
Reactant of Route 4
N-(1-adamantyl)-N'-allylurea
Reactant of Route 5
Reactant of Route 5
N-(1-adamantyl)-N'-allylurea
Reactant of Route 6
Reactant of Route 6
N-(1-adamantyl)-N'-allylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.